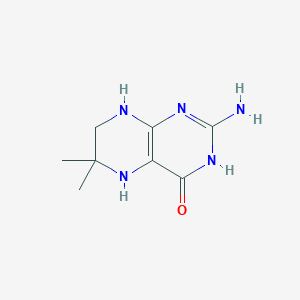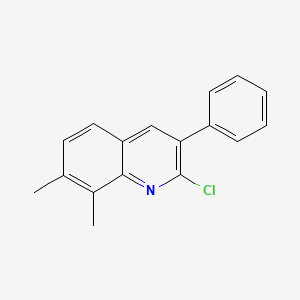
2-Chloro-7,8-dimethyl-3-phenylquinoline
説明
2-Chloro-7,8-dimethyl-3-phenylquinoline is a heterocyclic organic compound . Its molecular formula is C17H14ClN and it has a molecular weight of 267.76 .
Molecular Structure Analysis
The InChI code for 2-Chloro-7,8-dimethyl-3-phenylquinoline is 1S/C17H14ClN/c1-11-8-9-14-10-15 (13-6-4-3-5-7-13)17 (18)19-16 (14)12 (11)2/h3-10H,1-2H3 .Physical And Chemical Properties Analysis
2-Chloro-7,8-dimethyl-3-phenylquinoline is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Facile Synthesis and Chemical Reactivity
Quinoline derivatives have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For example, Elkholy and Morsy (2006) reported the synthesis of tetrahydropyrimido quinoline derivatives, showcasing the reactivity of these compounds towards different chemical reagents, which could be indicative of the synthetic versatility of quinoline compounds including 2-Chloro-7,8-dimethyl-3-phenylquinoline (Elkholy & Morsy, 2006).
Antimicrobial Activity
Quinoline derivatives have shown promising antimicrobial properties. Bawa et al. (2009) synthesized 2-chloroquinoline containing pyrazoline derivatives and screened them for their antimicrobial activity against a variety of bacterial and fungal strains, suggesting that chloroquinoline compounds can be potent antimicrobial agents (Bawa et al., 2009).
Photophysical Effects and Material Science Applications
Quinoline derivatives have been studied for their photophysical properties, which can be applied in material science for developing luminescent materials or as part of light-emitting devices. Sprouse et al. (1984) explored the photophysical effects of metal-carbon sigma bonds in ortho-metalated complexes of iridium(III) and rhodium(III), which includes derivatives of quinoline, highlighting their potential in creating luminescent materials (Sprouse et al., 1984).
Safety And Hazards
This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
特性
IUPAC Name |
2-chloro-7,8-dimethyl-3-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c1-11-8-9-14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)12(11)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGMLGVFKKVIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C3=CC=CC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653626 | |
| Record name | 2-Chloro-7,8-dimethyl-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7,8-dimethyl-3-phenylquinoline | |
CAS RN |
1031928-21-8 | |
| Record name | 2-Chloro-7,8-dimethyl-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)

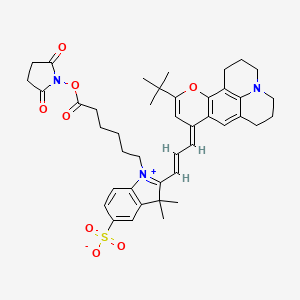
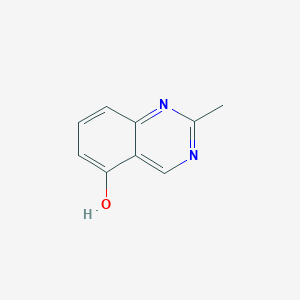
![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B1497756.png)

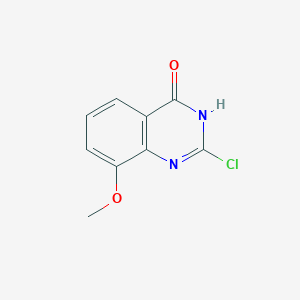
![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)

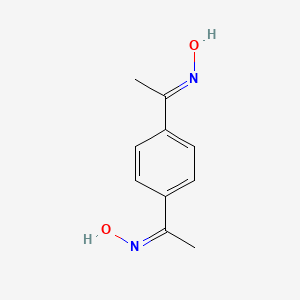
![2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497778.png)


